![molecular formula C14H20N6 B2379969 5-[4-(2,6-dimethylphenyl)piperazino]-1H-1,2,4-triazol-3-amine CAS No. 339021-23-7](/img/structure/B2379969.png)
5-[4-(2,6-dimethylphenyl)piperazino]-1H-1,2,4-triazol-3-amine
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Overview
Description
Synthesis Analysis
Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Synthesis and Antimicrobial Activities
- Synthesis and Antimicrobial Applications : This compound is a part of the 1,2,4-triazole derivatives, synthesized for their potential antimicrobial activities. These derivatives, including the 5-[4-(2,6-dimethylphenyl)piperazino]-1H-1,2,4-triazol-3-amine, have shown varying degrees of effectiveness against different microorganisms, indicating their potential in antimicrobial research (Bektaş et al., 2007).
Antihypertensive Properties
- Antihypertensive Research : Similar compounds within the 1,2,4-triazole class have been investigated for their potential antihypertensive properties. These studies suggest that certain derivatives could play a role in managing hypertension, although the exact mechanism of action requires further exploration (Meyer et al., 1989).
Anti-Proliferative Activities
- Cancer Research Applications : The 1,2,4-triazole derivatives have also been explored for their anti-proliferative activities against various cancer cell lines. This research indicates the potential of these compounds, including the 5-[4-(2,6-dimethylphenyl)piperazino]-1H-1,2,4-triazol-3-amine, in developing new cancer therapies (Al-Wahaibi et al., 2021).
Molecular Structure Investigations
- Molecular Research : Investigations into the molecular structure of similar triazine derivatives provide insights into their chemical properties and potential applications in various fields, including drug design and development (Shawish et al., 2021).
Antioxidant and Urease Inhibition
- Antioxidant and Enzyme Inhibition : Some 1,2,4-triazole derivatives demonstrate significant antioxidant activity and potent urease inhibitory activities. These findings open up avenues for the use of these compounds in treating diseases related to oxidative stress and enzyme malfunction (Khan et al., 2010).
Anti-Inflammatory Activities
- Anti-Inflammatory Potential : Research has shown that certain 1,2,4-triazole derivatives exhibit promising anti-inflammatory activities, suggesting their potential application in treating inflammatory diseases (Al-Omar et al., 2010).
Amination Studies
- Amination Process Research : Studies on the amination of triazines, including compounds like 5-[4-(2,6-dimethylphenyl)piperazino]-1H-1,2,4-triazol-3-amine, contribute to a better understanding of their chemical reactions and potential modifications for diverse applications (Rykowski & Plas, 1982).
Mechanism of Action
Target of Action
It’s known that piperazine derivatives, such as this compound, show a wide range of biological and pharmaceutical activity . They are often employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
Piperazine derivatives are known to interact with various receptors and ion channels, affecting cellular processes . For instance, ranolazine, a piperazine derivative, inhibits late sodium current, thus minimizing calcium overload in ischemic cardiomyocytes .
Biochemical Pathways
For example, ranolazine prevents fatty acid oxidation and favors glucose utilization, ameliorating the “energy starvation” of the failing heart .
Pharmacokinetics
In a comparative analysis of structurally similar arylpiperazine-based alpha1-adrenergic receptors antagonists, in silico docking and molecular dynamics simulations, binding data together with adme calculations identified promising lead compounds .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may have significant impacts on cellular ion currents and energy metabolism .
properties
IUPAC Name |
3-[4-(2,6-dimethylphenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6/c1-10-4-3-5-11(2)12(10)19-6-8-20(9-7-19)14-16-13(15)17-18-14/h3-5H,6-9H2,1-2H3,(H3,15,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLRCVIYXSFLIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C3=NNC(=N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(2,6-dimethylphenyl)piperazino]-1H-1,2,4-triazol-3-amine |
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